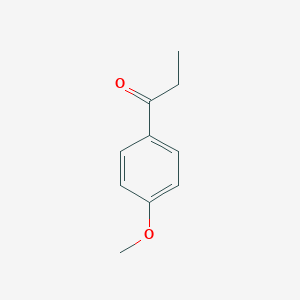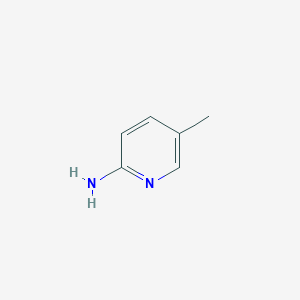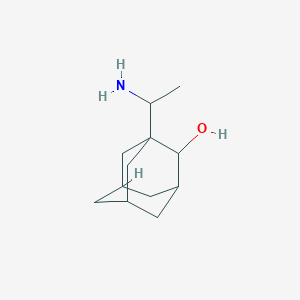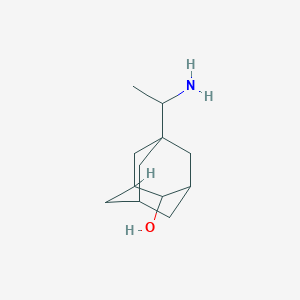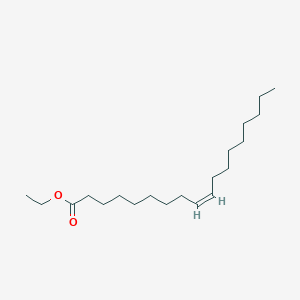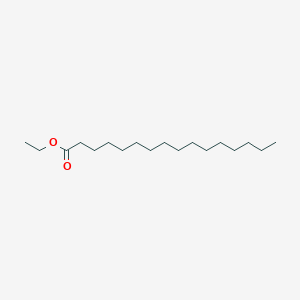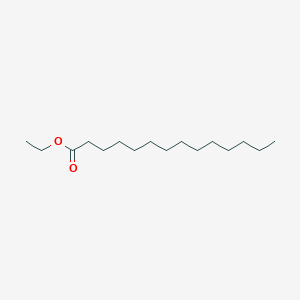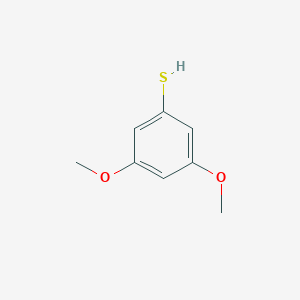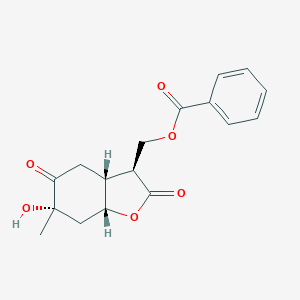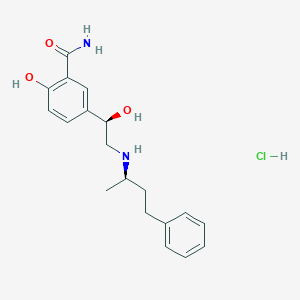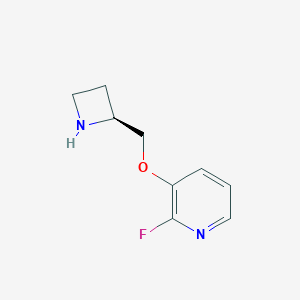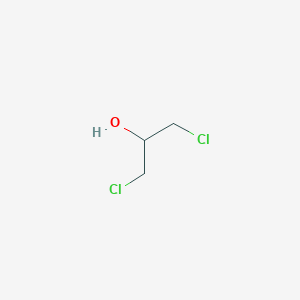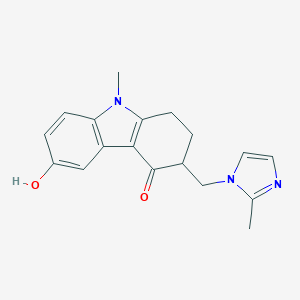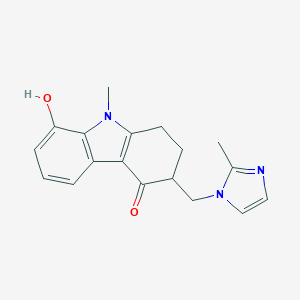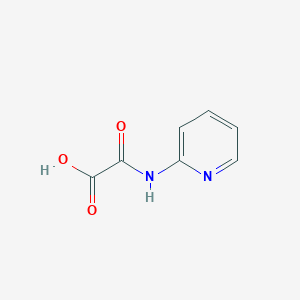
N-(2-吡啶基)草酰胺酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to N-(2-Pyridyl)oxamic acid often involves multi-component reactions that utilize N1,N3-di(pyridin-2-yl)-malonamide, aldehydes, and malononitrile in water, using triethylamine as a base at room temperature. These methods are designed to be efficient, aiming for high yields and selectivity under mild conditions (Jayarajan et al., 2019).
Molecular Structure Analysis
The molecular structure of N-(2-Pyridyl)oxamic acid derivatives has been extensively studied using techniques such as FT-IR, NMR, and X-ray diffraction. These studies reveal the presence of key structural motifs, including hydrogen bonds and other non-covalent interactions, that contribute to the stability and reactivity of the compound. The detailed investigation of supramolecular synthons in crystals of related compounds provides insights into the molecular organization and potential intermolecular interactions (Prakash Shet M et al., 2018).
Chemical Reactions and Properties
N-(2-Pyridyl)oxamic acid and its derivatives participate in a variety of chemical reactions, including Ce(iii)-catalyzed synthesis of pyridyl benzamides from aminopyridines and nitroolefins, and reactions involving oxidative desulfurization promoted cyclization. These reactions highlight the compound's versatility as a reactant in synthesizing complex organic molecules with broad substrate scope and in the absence of external oxidants (Chen et al., 2018).
Physical Properties Analysis
The physical properties of N-(2-Pyridyl)oxamic acid derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. For example, the solubility in different solvents and the stability of the mesophases formed by supramolecular liquid-crystalline polymeric complexes derived from related compounds are of particular interest (Kato et al., 1998).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interactions with other molecules, are fundamental aspects of N-(2-Pyridyl)oxamic acid. Studies on the base-promoted N-pyridylation of heteroarenes using equivalents of pyridine scaffolds showcase the chemical versatility and potential applications of N-(2-Pyridyl)oxamic acid in synthesizing complex heterocyclic structures (Cheng et al., 2015).
科学研究应用
高级氧化工艺
草酰胺酸(N-(2-吡啶基)草酰胺酸的近亲)的矿化研究通过电化学高级氧化工艺 (EAOP) 证明了这些化合物在环境应用中的潜力。使用硼掺杂金刚石阳极的研究表明,草酰胺酸可以有效地矿化,特别是在铁离子存在下在紫外线 A 照射下。这表明 N-(2-吡啶基)草酰胺酸等化合物可用于水处理技术中持久性污染物的降解(Garcia-Segura 和 Brillas,2011)。
配位聚合物和金属有机骨架
已经探索了使用 2-吡啶基肟(包括类似于 N-(2-吡啶基)草酰胺酸的化合物)合成配位聚合物和金属有机骨架 (MOF)。这些材料具有有趣的磁性,并在催化、储气和分离中具有潜在的应用。例如,2-吡啶基肟与苯三甲酸的结合导致产生具有有希望的结构和功能特征的新化合物,突出了吡啶基草酰胺酸衍生物在设计功能材料中的多功能性(Mylonas-Margaritis 等人,2021)。
结构表征和药用应用
与 N-(2-吡啶基)草酰胺酸密切相关的草酰胺酸的结构表征揭示了其作为活性药物成分 (API) 的潜力。它对乳酸脱氢酶 (LDH) 的抑制作用表明其具有显着的抗癌活性,并且在治疗 2 型糖尿病方面具有潜力。通过 X 射线粉末衍射等技术进行的详细结构分析提供了对其生物学效应和作用机制的见解,为开发新型疗法铺平了道路(Delgado 等人,2019)。
新型金属配合物及其应用
研究使用 2-吡啶基肟合成金属配合物的用途已经发现了具有独特磁性的材料。这些配合物可用于磁存储设备、传感器和催化。由 2-吡啶基肟制备的新型 Co5 和 Ni4 金属配合物证明了 N-(2-吡啶基)草酰胺酸衍生物在开发新型磁性材料中的潜力(Dimakopoulou 等人,2022)。
分光光度法测定
N-2-吡啶基(马来酸单酰胺)的研究(一种与 N-(2-吡啶基)草酰胺酸在结构上相似的化合物)导致开发了针对此类物质的灵敏测定方法。这些方法可用于分析化学、环境监测和制药生产中的质量控制(Isaev 等人,2001)。
安全和危害
未来方向
属性
IUPAC Name |
2-oxo-2-(pyridin-2-ylamino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c10-6(7(11)12)9-5-3-1-2-4-8-5/h1-4H,(H,11,12)(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLBRIIHVJSCTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339405 |
Source


|
| Record name | N-(2-PYRIDYL)OXAMIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Pyridyl)oxamic acid | |
CAS RN |
13120-39-3 |
Source


|
| Record name | N-(2-PYRIDYL)OXAMIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

